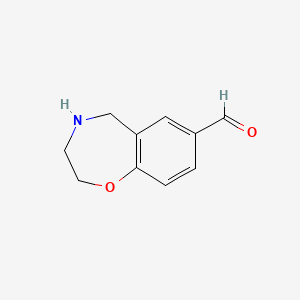
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
説明
“(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is a chemical compound with the molecular formula C14H20N2O4. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is represented by the formula C14H20N2O4. The InChI code or key for this compound was not found in the available data .Physical And Chemical Properties Analysis
The molecular weight of “(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is 280.32 g/mol. The boiling point and other physical and chemical properties were not found in the available data .科学的研究の応用
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery, showing diverse therapeutic activities. Initial studies highlighted their neurotoxicity, but further research uncovered beneficial aspects, such as neuroprotection against Parkinsonism in mammals. This shift underscores the potential of THIQs, including derivatives similar to "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate," in developing anticancer antibiotics and treatments for central nervous system (CNS) disorders. The FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, suggesting a promising path for THIQ-based compounds in cancer therapy (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Effects
Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate," has indicated its significant neuroprotective, antiaddictive, and antidepressant-like properties. These findings support the hypothesis that certain THIQ derivatives can play a crucial role in treating neurodegenerative diseases, addiction, and depression by modulating monoaminergic systems and inhibiting MAO-dependent oxidation (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antioxidant Properties and Potential in Organic Pollutant Degradation
THIQ derivatives have also been explored for their antioxidant properties and potential in degrading organic pollutants. The detailed mechanisms of action, including the ability to scavenge free radicals and interact with redox mediators, highlight the versatility of THIQ compounds in various environmental and biological contexts. This suggests that derivatives like "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate" could be valuable in developing new antioxidants or treatments for conditions related to oxidative stress (de Koning, 2002).
Safety and Hazards
特性
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;3-1(4)2(5)6/h5-6,8H,2-4,7,9,13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGJXFFKDTVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)






![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)

![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)



